molecular formula C17H18S2 B14195258 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene CAS No. 849927-68-0

9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene

Cat. No.: B14195258
CAS No.: 849927-68-0
M. Wt: 286.5 g/mol
InChI Key: XQUUTYYRMWIFOY-UHFFFAOYSA-N
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Description

9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene is an organic compound that features a fluorene core substituted with two methylsulfanyl groups at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene typically involves the reaction of fluorene with methylsulfanyl reagents under specific conditions. One common method includes the use of a Grignard reagent, where fluorene is reacted with methylsulfanyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Scientific Research Applications

9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. The fluorene core provides a rigid and planar structure, which can facilitate π-π interactions with other aromatic systems, making it useful in materials science and organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of methylsulfanyl groups enhances its potential for redox reactions and interactions with other sulfur-containing compounds, making it valuable in various research and industrial applications .

Properties

CAS No.

849927-68-0

Molecular Formula

C17H18S2

Molecular Weight

286.5 g/mol

IUPAC Name

9,9-bis(methylsulfanylmethyl)fluorene

InChI

InChI=1S/C17H18S2/c1-18-11-17(12-19-2)15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10H,11-12H2,1-2H3

InChI Key

XQUUTYYRMWIFOY-UHFFFAOYSA-N

Canonical SMILES

CSCC1(C2=CC=CC=C2C3=CC=CC=C31)CSC

Origin of Product

United States

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